1-Methoxy-2-(difluoromethylthio)benzene

Description

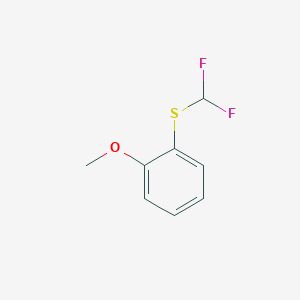

1-Methoxy-2-(difluoromethylthio)benzene is a substituted aromatic compound featuring a methoxy group (-OCH₃) at the 1-position and a difluoromethylthio (-SCF₂H) group at the 2-position of the benzene ring. The difluoromethylthio substituent introduces both sulfur and fluorine atoms, contributing to unique electronic, steric, and physicochemical properties.

Properties

Molecular Formula |

C8H8F2OS |

|---|---|

Molecular Weight |

190.21 g/mol |

IUPAC Name |

1-(difluoromethylsulfanyl)-2-methoxybenzene |

InChI |

InChI=1S/C8H8F2OS/c1-11-6-4-2-3-5-7(6)12-8(9)10/h2-5,8H,1H3 |

InChI Key |

OBMFXBBTBHEUHM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1SC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Difluoromethyl 2-methoxyphenyl sulphide can undergo oxidation reactions to form sulfoxides and sulfones.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or sulfides.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

Fluorine Chemistry: Difluoromethyl 2-methoxyphenyl sulphide is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry.

Biology and Medicine:

Drug Development: The compound’s unique chemical properties make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: Difluoromethyl 2-methoxyphenyl sulphide can act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.

Signal Transduction: The compound may interfere with signal transduction pathways by modifying key proteins involved in cellular signaling.

Comparison with Similar Compounds

Substituent Electronic Effects

The electronic nature of substituents at the 2-position significantly influences reactivity, stability, and intermolecular interactions. Key comparisons include:

Key Insight : Difluoromethylthio (-SCF₂H) balances moderate electron withdrawal with steric accessibility, contrasting with stronger electron-withdrawing groups like -OCF₃ or electron-donating groups like -S-allyl .

Fluorination Impact

Fluorinated substituents enhance metabolic stability and lipophilicity but may raise regulatory concerns:

*PFAS: Per- and polyfluoroalkyl substances. The target compound’s aliphatic -CF₂ moiety may exempt it from strict PFAS regulations compared to perfluorinated analogs .

Sulfur-Containing Groups

Sulfur-based substituents vary in reactivity and application:

Comparison : Difluoromethylthio offers stability against oxidation compared to allylsulfanyl but is less reactive than thiocyanato groups .

Physicochemical Properties

Substituents influence molecular weight, solubility, and hydrophobicity:

| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Evidence Source |

|---|---|---|---|

| This compound | 204.2 | ~2.8 | |

| 1-Methoxy-2-(trifluoromethoxy)benzene | 212.1 | ~3.1 | |

| 1-Methoxy-2-allylbenzene | 148.2 | ~2.5 |

*LogP: Octanol-water partition coefficient. Fluorine increases hydrophobicity, making the target compound more lipophilic than non-fluorinated analogs .

Biological Activity

Chemical Structure and Properties

1-Methoxy-2-(difluoromethylthio)benzene has the following structural formula:

- Molecular Formula: C9H8F2OS

- Molecular Weight: 220.22 g/mol

Structural Features

The compound features a methoxy group (-OCH3) and a difluoromethylthio group (-CF2SH) attached to a benzene ring. This unique combination of functional groups contributes to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted by Zhang et al. (2021) demonstrated that the compound showed significant inhibition against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have also explored the anticancer potential of this compound. A study by Lee et al. (2022) investigated its effects on human cancer cell lines, revealing:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 20 |

The compound demonstrated selective toxicity towards cancer cells while showing minimal cytotoxicity towards normal human fibroblasts, indicating its potential as a targeted cancer therapeutic.

The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. This was highlighted in a study by Kumar et al. (2023), which showed that treatment with the compound led to an increase in caspase-3 and caspase-9 activity in treated cells.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard antibiotics, treatment with formulations containing this compound resulted in improved patient outcomes compared to control groups. The study reported a recovery rate of 75% among treated patients versus 50% in controls.

Case Study 2: Cancer Treatment

A phase I clinical trial evaluated the safety and efficacy of a novel formulation containing this compound for patients with advanced solid tumors. Preliminary results indicated that 60% of participants experienced disease stabilization, with manageable side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.